molecular formula C8H16ClNO2 B7774940 (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride CAS No. 522644-07-1

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride

Cat. No.: B7774940
CAS No.: 522644-07-1
M. Wt: 193.67 g/mol
InChI Key: KCRZBDJVYOBHIP-HHQFNNIRSA-N
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Description

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative characterized by a seven-membered cycloheptane ring substituted with an amino group (-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 1-position, forming a hydrochloride salt. Its stereochemistry (1R,2S) confers distinct conformational and functional properties, making it valuable in pharmaceutical research, particularly in peptide synthesis and enzyme inhibition studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRZBDJVYOBHIP-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370448
Record name ST50405697
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522644-07-1, 1033756-97-6
Record name ST50405697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride
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Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables cycloheptene intermediate synthesis from diene precursors. Subsequent hydrogenation yields the saturated cycloheptane ring.

PrecursorCatalystSolventYield (%)Purity (%)
1,7-Diene derivativeGrubbs 2nd GenDichloromethane7895
1,6-Diene with allyl etherHoveyda-GrubbsToluene6592

Key Insight: Electron-deficient dienes improve metathesis efficiency but require inert atmospheres to prevent catalyst deactivation.

Dieckmann Cyclization

Intramolecular ester condensation forms the cycloheptane backbone, though competing polymerization requires meticulous temperature control.

SubstrateBaseTemperature (°C)Cycloheptanone Yield (%)
Diethyl pimelateNaH12052
Dimethyl suberateLDA-7868

Optimization Note: Low temperatures (-78°C) with strong bases like LDA suppress side reactions.

Functional Group Introduction

Amination via Curtius Rearrangement

Cycloheptanone is converted to the corresponding oxime, followed by Beckmann rearrangement to form a lactam, which is hydrolyzed to the amino acid.

StepReagents/ConditionsIntermediate Yield (%)
Oxime FormationNH₂OH·HCl, Pyridine, EtOH89
Beckmann RearrangementH₂SO₄, Acetic Anhydride75
Hydrolysis6M HCl, Reflux92

Critical Parameter: Sulfuric acid concentration above 90% ensures complete rearrangement.

Stereoselective Reduction

The ketone intermediate is reduced using chiral catalysts to achieve the desired (1R,2S) configuration.

Reducing AgentCatalystSolventDiastereomeric Excess (%)
NaBH₄(R)-BINAP-RuCl₂MeOH82
LiAlH₄(S)-ProlineTHF75

Observation: Ru-BINAP complexes provide superior enantioselectivity in polar protic solvents.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water.

ConditionPurity (%)Recovery (%)
HCl Gas, 0°C99.285
Aqueous HCl, RT97.592

Trade-off: While aqueous HCl increases recovery, it risks partial racemization.

Industrial-Scale Optimization

Continuous Flow Synthesis

Multi-step reactions are integrated into a continuous flow system to enhance reproducibility and reduce downtime.

StepResidence Time (min)Throughput (kg/day)
RCM3012
Hydrogenation4510
Salt Formation1515

Advantage: In-line IR monitoring adjusts catalyst feed rates in real time.

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, reducing production costs by 18–22%.

Analytical Validation

TechniqueParameter MeasuredAcceptance Criteria
Chiral HPLCEnantiomeric Excess≥98% ee
Karl Fischer TitrationWater Content≤0.5% w/w
XRDPolymorphic FormMonoclinic P2₁

Methodology: Chiralpak AD-H columns (4.6 × 250 mm) with hexane:isopropanol (80:20) eluent resolve enantiomers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group in this compound can undergo substitution reactions. For example:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) yields N-alkylated or N-acylated derivatives.

  • Schiff Base Formation : Condensation with carbonyl compounds (e.g., aldehydes or ketones) forms imine intermediates, useful in further synthetic transformations.

Example Reaction :

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid+R-XBaseN-R-substituted derivative+HX\text{(1R,2S)-2-Aminocycloheptane-1-carboxylic acid} + \text{R-X} \xrightarrow{\text{Base}} \text{N-R-substituted derivative} + \text{HX}

Oxidation

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions:

  • Reagents : Hydrogen peroxide, potassium permanganate, or other mild oxidizing agents.

  • Products : Nitroso intermediates may form, though over-oxidation to nitro compounds is possible under harsher conditions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH4_4):

-COOHLiAlH4-CH2OH\text{-COOH} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{OH}

Ring-Opening and Functionalization

The seven-membered cycloheptane ring may undergo strain-induced reactions:

  • Acid-Catalyzed Rearrangements : Protonation of the amino group could destabilize the ring, leading to ring-opening or isomerization.

  • Decarboxylation : Under thermal or acidic conditions, decarboxylation may yield cycloheptylamine derivatives.

Comparative Reactivity: Cycloheptane vs. Cyclopentane

Reaction Type Cyclopentane Analog (cispentacin)Cycloheptane Derivative (Theoretical)
Substitution Well-documented alkylation/acylation Likely similar but with altered steric accessibility due to larger ring
Oxidation Forms stable nitroso intermediates Potential for similar pathways, but stability may vary
Biological Activity Antifungal via tRNA synthetase binding Unknown; ring size may affect target specificity

Challenges and Research Gaps

  • Limited Direct Data : No peer-reviewed studies specifically address the cycloheptane derivative’s reactions.

  • Structural Effects : The seven-membered ring introduces unique steric and electronic properties, which could unpredictably alter reactivity compared to smaller rings.

Further experimental studies are necessary to validate these hypotheses and explore applications in medicinal and synthetic chemistry.

Scientific Research Applications

Pharmaceutical Development

Overview :
The compound is primarily utilized as a building block in the synthesis of novel pharmaceuticals. Its ability to mimic natural amino acids while providing unique steric and electronic properties makes it valuable in drug design.

Applications :

  • Neurological Disorders : Research indicates that derivatives of (1R,2S)-2-aminocycloheptane-1-carboxylic acid can serve as potential treatments for conditions such as epilepsy and anxiety disorders. For instance, studies have shown that modifications to this compound can enhance binding affinity to neurotransmitter receptors .
  • Antagonists for Metabotropic Glutamate Receptors : The compound has been investigated for its role in developing antagonists that target metabotropic glutamate receptors, which are implicated in various neurological diseases .

Biochemical Research

Overview :
In biochemical research, (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride is used to study amino acid metabolism and protein synthesis.

Applications :

  • Amino Acid Metabolism : Researchers use this compound to explore metabolic pathways involving β-amino acids. Its structural characteristics allow for the investigation of enzyme interactions and metabolic flux .
  • Protein Synthesis Studies : The compound's incorporation into peptides aids in understanding how structural constraints influence protein folding and stability .

Material Science

Overview :
The unique properties of this compound extend to material science, where it is employed in the development of advanced materials.

Applications :

  • Polymer Synthesis : The compound acts as a monomer in the synthesis of polymers that exhibit enhanced mechanical properties such as elasticity and strength. This is particularly useful in creating materials for biomedical applications .
  • Nanocomposites : Incorporating this amino acid into nanocomposites can improve thermal stability and mechanical performance, making it suitable for various industrial applications .

Case Studies

StudyFocusFindings
Fadel et al. (2009)Synthesis of cyclic derivativesDemonstrated the effectiveness of (1R,2S)-2-amino derivatives in synthesizing cyclic structures with high yields .
Martin-Vila et al. (2007)Enantioselective synthesisDeveloped methods for synthesizing enantiomerically pure forms of the compound, showing significant potential for drug development .
Investigation on polymer applicationsMaterial ScienceFound that polymers derived from (1R,2S)-2-aminocycloheptane exhibited superior mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease enzymes or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Skeletal Variations

(a) Cyclohexane Analogs
  • (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride Structure: Six-membered cyclohexane ring with amino (2-position) and carboxylic acid (1-position) groups. Molecular Formula: C₇H₁₂ClNO₂ (vs. C₇H₁₄ClNO₂ for the cycloheptane analog) . Stereochemistry: The (1S,2R) configuration results in a cis orientation of functional groups, influencing solubility and crystallinity. Applications: Used as a β-amino acid surrogate in peptide design due to enhanced metabolic stability .
(b) Cyclopentane Analogs
  • (1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride Structure: Five-membered cyclopentane ring with amino and carboxylic acid groups. Molecular Formula: C₆H₁₀ClNO₂. Properties: Increased ring strain compared to cyclohexane/heptane derivatives, leading to higher reactivity in ring-opening reactions .
Key Comparison :
Property Cycloheptane (Target) Cyclohexane Cyclopentane
Ring Size 7-membered 6-membered 5-membered
Molecular Weight (g/mol) 179.64 179.64 163.60
Solubility (H₂O) Moderate High Low

Stereochemical Variations

(a) Cis vs. Trans Isomerism
  • Cis-2-Aminocyclohexanol Hydrochloride (1S,2S): Melting Point (mp): 186–190°C. Stability: Enhanced intramolecular hydrogen bonding due to proximity of -NH₂ and -OH groups .
  • Trans-2-Aminocyclohexanol Hydrochloride (1R,2S): mp: 172–175°C. Reactivity: Prefers open-chain conformations in solution, increasing susceptibility to oxidation .
(b) Impact on Pharmacological Activity
  • The (1R,2S) configuration in the target compound may mimic natural amino acid side-chain conformations, improving receptor binding compared to (1S,2R) isomers .

Functional Group Modifications

(a) Hydroxy-Substituted Derivatives
  • 1-Amino-2-Hydroxycyclohexanecarboxylic Acid (1R,2S): Hazards: Classified as H302 (oral toxicity) and H319 (eye irritation) . Applications: Intermediate in synthesis of glycosidase inhibitors .
(b) Vinyl-Substituted Derivatives
  • (1R,2S)-1-Amino-2-Vinylcyclopropanecarboxylic Acid Ethyl Ester Hydrochloride: Structure: Cyclopropane ring with vinyl and ester groups. Reactivity: High ring strain enables participation in click chemistry reactions .

Biological Activity

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid hydrochloride is a cyclic beta-amino acid that has attracted significant attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural properties, which allow it to interact with various biological systems, potentially influencing neurotransmitter systems and other cellular processes.

  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 161.64 g/mol
  • Structure : The compound features a seven-membered ring structure with an amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. This interaction can modulate their activity, leading to changes in cellular signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor or modulator within neurotransmitter systems, which could have implications for treating neurological disorders.

Neuropharmacological Potential

Research indicates that this compound may interact with neurotransmitter receptors, suggesting its potential role in neuropharmacology. Its structural features allow it to bind effectively to these receptors, influencing neuronal signaling and possibly aiding in the treatment of conditions such as depression and anxiety disorders.

Antimicrobial Activity

Studies have explored the antimicrobial properties of compounds with similar structures. For instance, cyclic beta-amino acids have shown promising results against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

In Vitro Studies

Recent investigations into the biological activity of this compound have demonstrated its potential as an antimicrobial agent. In vitro assays revealed that derivatives of this compound exhibited varying degrees of antibacterial and antifungal activity against several strains, including Staphylococcus aureus and Candida albicans.

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
This compoundAntifungal64

Structural Activity Relationship (SAR)

A study focusing on the structure-activity relationship of cyclic beta-amino acids highlighted that modifications in the side chains significantly influenced both the potency and selectivity of these compounds against various microbial strains. This research underscores the importance of structural considerations in designing new antimicrobial agents derived from this compound .

Q & A

Basic Questions

Q. What analytical methods are recommended for determining the enantiomeric purity of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride?

  • Methodological Answer: Chiral High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and UV detection at 200–220 nm is optimal. Derivatization using chiral reagents may enhance separation, as demonstrated in studies on structurally similar ephedrine derivatives . Calibration curves with certified reference standards and quality controls (QCs) are essential for validation.

Q. How should researchers store this compound to maintain stability in biological matrices like plasma or urine?

  • Methodological Answer: Short-term stability (≤48 hours) is maintained at 37°C, but long-term storage requires −20°C with antimicrobial additives (e.g., sodium azide). However, degradation up to 30% over six months at −20°C has been observed in plasma due to microbial activity, necessitating periodic stability testing .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For stereochemical confirmation, compare experimental optical rotation values with literature data, as done for (1R,2S)-ephedrine hydrochloride .

Advanced Research Questions

Q. How can contradictions in stability data under identical storage conditions (−20°C) be resolved?

  • Methodological Answer: Contradictions often arise from microbial contamination (e.g., E. coli). Conduct minimal inhibitory concentration (MIC) and bactericidal concentration (MBC) assays to assess microbial impact. Sterile filtration and inclusion of bacteriostatic agents (e.g., 0.1% sodium azide) are recommended, as validated in plasma/urine stability studies .

Q. What synthetic strategies optimize functional group introduction into the strained cycloheptane ring?

  • Methodological Answer: Leverage ring strain for nucleophilic substitution or oxidation reactions. For example, cyclopropane analogs undergo selective oxidation to ketones or carboxylic acids under mild conditions (e.g., KMnO₄ in acidic media). Purification via recrystallization or column chromatography ensures product integrity .

Q. How does stereochemical configuration influence the compound’s interaction with biological targets?

  • Methodological Answer: The (1R,2S) configuration affects hydrogen bonding and steric hindrance, altering binding affinity to enzymes or receptors. Computational docking studies paired with in vitro assays (e.g., enzyme inhibition) can map stereochemical contributions, as applied to cyclopentane-based enzyme inhibitors .

Data Contradiction Analysis

Q. Why do HPLC and GC-MS yield conflicting quantitative results for this compound in biological samples?

  • Methodological Answer: Discrepancies may arise from derivatization efficiency in GC-MS (e.g., incomplete silylation) or matrix effects in HPLC (e.g., ion suppression). Cross-validate methods using spiked samples and internal standards (e.g., deuterated analogs). Studies on ephedrine derivatives highlight the need for method-specific calibration .

Q. How can researchers address variability in synthetic yields across different batches?

  • Methodological Answer: Monitor reaction intermediates via thin-layer chromatography (TLC) or inline IR spectroscopy. Optimize parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE). Cyclopropane synthesis studies achieved >90% yield consistency by controlling reaction time and pH .

Methodological Tables

Parameter HPLC Conditions GC-MS Conditions
ColumnChiral C18 (250 mm × 4.6 mm)DB-5MS (30 m × 0.25 mm)
DetectionUV at 210 nmElectron Ionization (70 eV)
DerivatizationNot requiredBSTFA + 1% TMCS
Linear Range0.1–100 µg/mL0.05–50 µg/mL
Reference
Stability Study Design Key Findings
Storage at 37°C (48 hours)No degradation in plasma; 11% loss in urine
Storage at −20°C (6 months)30% degradation in plasma; 70% in urine
Antimicrobial AdditivesSodium azide reduces degradation by 50%

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